

(R)-MIK665 off-target effects on kinase panels

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-MIK665

Cat. No.: B609037

[Get Quote](#)

Technical Support Center: (R)-MIK665

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using the potent and selective Mcl-1 inhibitor, **(R)-MIK665** (also known as MIK665 or S64315).

(R)-MIK665 is a highly selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1), a member of the Bcl-2 family.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) Its primary mechanism of action is to bind to Mcl-1, thereby promoting apoptosis in cells that depend on this protein for survival.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **(R)-MIK665** and its mechanism of action?

A1: The primary target of **(R)-MIK665** is the anti-apoptotic protein Mcl-1.[\[1\]](#)[\[2\]](#)[\[3\]](#) It acts as a BH3 mimetic, binding to the BH3-binding groove of Mcl-1 and inhibiting its function. This leads to the activation of the intrinsic apoptosis pathway in a Bax/Bak-dependent manner.[\[4\]](#)

Q2: How selective is **(R)-MIK665** for Mcl-1 over other Bcl-2 family members?

A2: **(R)-MIK665** is reported to be highly selective for Mcl-1, with significantly lower affinity for other anti-apoptotic Bcl-2 family proteins such as Bcl-2 and Bcl-xL.[\[4\]](#)[\[5\]](#)

Q3: What are the reported potency values for **(R)-MIK665** against Mcl-1?

A3: Various studies have reported high potency for **(R)-MIK665** against Mcl-1, with IC50 and Ki values in the low nanomolar and even picomolar range. Reported values include an IC50 of 1.81 nM for MCL1 and Ki values of 1.2 nM and 0.048 nM.[2]

Q4: Are there any known off-target effects of **(R)-MIK665** on kinase panels?

A4: As of the latest available information, specific data from a comprehensive kinase panel screening for **(R)-MIK665** is not publicly available. While it is designed to be a selective Mcl-1 inhibitor, like many small molecules, it may exhibit off-target activities. Researchers should consider performing their own kinase screening to characterize its selectivity profile within their experimental system.

Troubleshooting Guide

Issue 1: Inconsistent IC50 values in cell-based assays.

- Possible Cause 1: Cell line dependency on Mcl-1. The cytotoxic effect of **(R)-MIK665** is dependent on the cell line's reliance on Mcl-1 for survival.
 - Troubleshooting Tip: Confirm the Mcl-1 expression and dependency of your cell line using techniques like Western Blot or RNAi/CRISPR.
- Possible Cause 2: Assay incubation time. The time required to observe apoptosis can vary between cell lines.
 - Troubleshooting Tip: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your cell viability assay.
- Possible Cause 3: Compound stability and solubility. **(R)-MIK665** may degrade or precipitate in culture media over long incubation times.
 - Troubleshooting Tip: Prepare fresh stock solutions and ensure the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic to the cells.

Issue 2: Unexpected cellular effects potentially due to off-target kinase activity.

- Possible Cause: Inhibition of one or more kinases. Although designed as an Mcl-1 inhibitor, **(R)-MIK665** could potentially interact with the ATP-binding site of certain kinases.
 - Troubleshooting Tip: To assess potential off-target kinase effects, a broad kinase panel screening is recommended. The experimental protocol section below provides a general workflow for such a screen. If a specific kinase is identified as a potential off-target, its role in the observed phenotype can be validated using a more selective inhibitor for that kinase or through genetic approaches.

Off-Target Kinase Panel Screening Data

Disclaimer: The following table presents a hypothetical kinase screening dataset for **(R)-MIK665** to illustrate the expected format and potential results for a selective inhibitor. This data is for illustrative purposes only and is not derived from actual experimental results for **(R)-MIK665**.

Kinase Target	% Inhibition @ 1 μ M	IC50 (nM)
Mcl-1 (Target)	98%	1.8
ABL1	5%	>10,000
AKT1	2%	>10,000
AURKA	8%	>10,000
CDK2	1%	>10,000
EGFR	4%	>10,000
FYN	12%	>10,000
LCK	9%	>10,000
MEK1	3%	>10,000
PIK3CA	6%	>10,000
SRC	15%	>10,000
VEGFR2	7%	>10,000

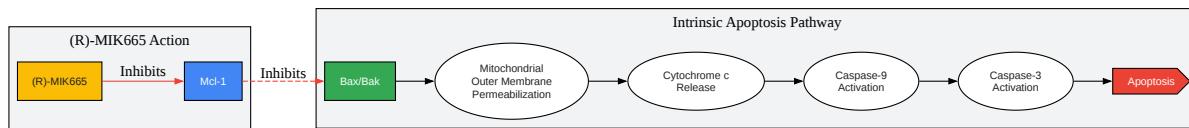
Experimental Protocols

Protocol: Biochemical Kinase Panel Screening (General)

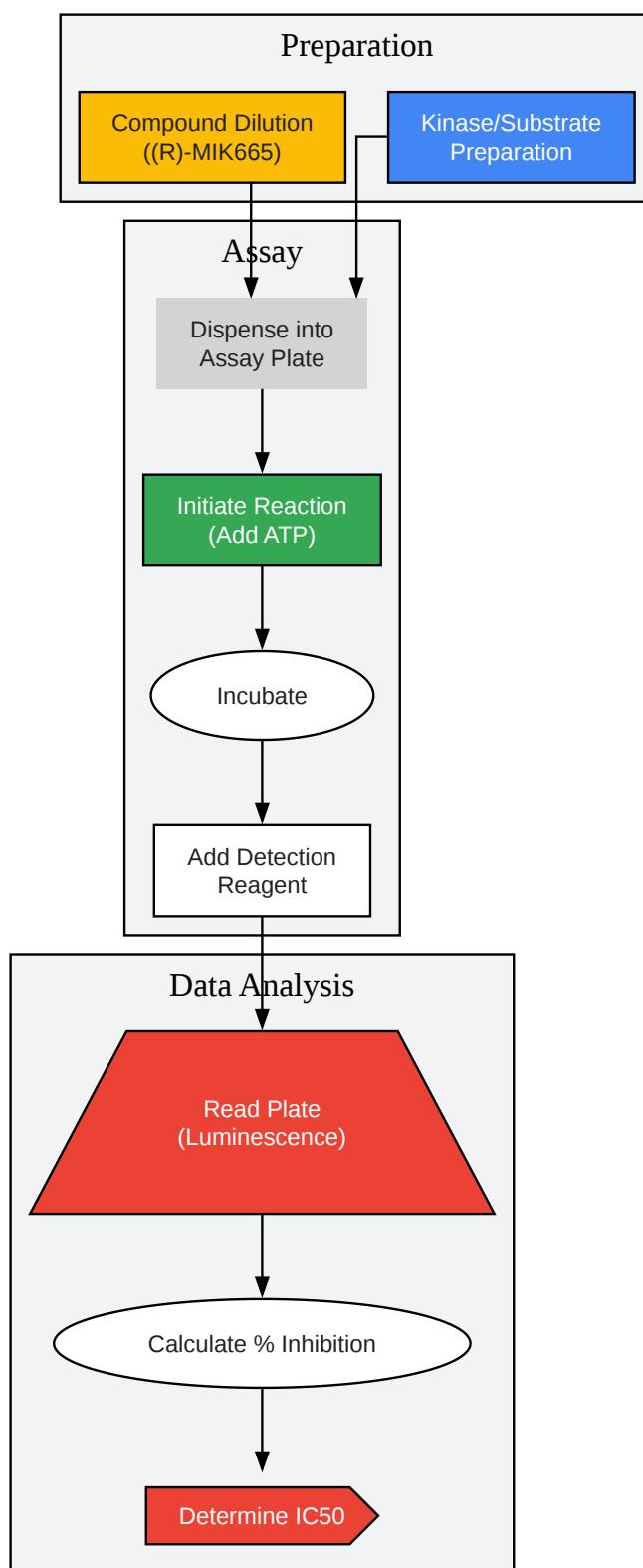
This protocol describes a general method for assessing the inhibitory activity of a compound against a panel of purified kinases.

1. Reagents and Materials:

- Purified recombinant kinases
- Specific peptide substrates for each kinase
- **(R)-MIK665** stock solution (e.g., 10 mM in DMSO)
- Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
- ATP solution
- Detection reagents (e.g., ADP-Glo™ Kinase Assay, Promega)
- Multi-well assay plates (e.g., 384-well)


2. Procedure:

- Prepare serial dilutions of **(R)-MIK665** in DMSO.
- In a 384-well plate, add a small volume of the diluted compound or DMSO (vehicle control).
- Add the kinase/substrate mixture to each well.
- Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the *K_m* for each specific kinase.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and detect the remaining ATP using a luciferase-based system (e.g., ADP-Glo™). The luminescent signal is inversely proportional to kinase activity.
- Measure luminescence using a plate reader.


3. Data Analysis:

- Normalize the data using the vehicle (DMSO) and no-enzyme controls.
- Calculate the percent inhibition for each concentration of **(R)-MIK665**.
- Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Visualizations

[Click to download full resolution via product page](#)

Caption: Signaling pathway of **(R)-MIK665** induced apoptosis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. The Effect of Core Replacement on S64315, a Selective MCL-1 Inhibitor, and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 4. Biochemical assays for kinase activity detection - Celtyrys [celtyrys.com]
- 5. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [(R)-MIK665 off-target effects on kinase panels]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b609037#r-mik665-off-target-effects-on-kinase-panels\]](https://www.benchchem.com/product/b609037#r-mik665-off-target-effects-on-kinase-panels)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com